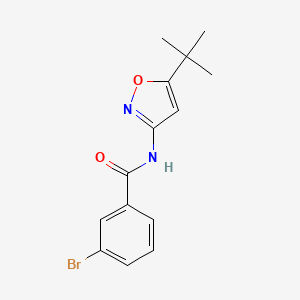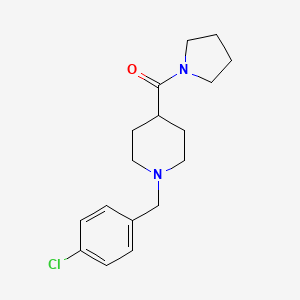methanone](/img/structure/B5126460.png)
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a novel synthetic compound that is structurally similar to other psychoactive substances, such as opioids and cannabinoids. However, the unique chemical structure of MPMP makes it an attractive candidate for research into the mechanisms of addiction and pain.
Mecanismo De Acción
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This results in the activation of downstream signaling pathways that are involved in the regulation of pain and reward. [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is also believed to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of pleasure and reward.
Biochemical and Physiological Effects:
Studies have shown that [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has a potent analgesic effect, meaning that it can reduce pain. It has also been shown to have an effect on the reward pathway in the brain, which may make it a potential candidate for the treatment of addiction. However, more research is needed to fully understand the biochemical and physiological effects of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its high affinity for the mu-opioid receptor, which makes it a potent and selective agonist for this receptor. However, one limitation of using [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is its potential for abuse, which may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research into [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. One area of interest is the development of new pain medications based on the structure of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Another potential future direction is the development of new treatments for addiction, based on the unique properties of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Additionally, more research is needed to fully understand the biochemical and physiological effects of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, as well as its potential for abuse.
Métodos De Síntesis
The synthesis of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone involves several steps, including the reaction of 2-methoxybenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methoxyphenylmagnesium bromide. The final step involves the reaction of the resulting intermediate with acetic anhydride to produce [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the fields of addiction and pain. Studies have shown that [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward. This makes [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone a potential candidate for the development of new pain medications and treatments for addiction.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-11-5-3-8-16(19)14-22-13-7-9-17(15-22)21(23)18-10-4-6-12-20(18)25-2/h3-6,8,10-12,17H,7,9,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPXJDIHLBUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxybenzyl)piperidin-3-yl](2-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)


![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)

